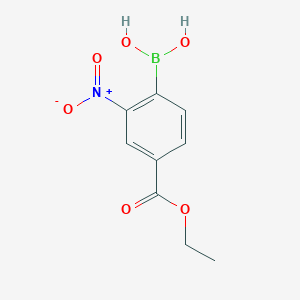
Acide 4-éthoxycarbonyl-2-nitrophénylboronique
Vue d'ensemble
Description
4-Ethoxycarbonyl-2-nitrophenylboronic acid is an organic compound with the molecular formula C9H10BNO6. It is a boronic acid derivative, characterized by the presence of an ethoxycarbonyl group and a nitro group attached to a phenyl ring. This compound is notable for its applications in organic synthesis, particularly in Suzuki-Miyaura cross-coupling reactions, which are widely used in the formation of carbon-carbon bonds.
Applications De Recherche Scientifique
4-Ethoxycarbonyl-2-nitrophenylboronic acid is utilized in various scientific research fields:
Chemistry: As a reagent in Suzuki-Miyaura cross-coupling reactions for the synthesis of complex organic molecules.
Biology: In the development of boron-containing compounds for biological assays and drug discovery.
Medicine: Potential use in the synthesis of boron-containing drugs with therapeutic applications.
Industry: In the production of advanced materials and polymers with specific functional properties.
Mécanisme D'action
Target of Action
The primary target of 4-Ethoxycarbonyl-2-nitrophenylboronic Acid is the Suzuki–Miyaura (SM) cross-coupling reaction . This reaction is a widely-applied transition metal catalyzed carbon–carbon bond forming reaction .
Mode of Action
4-Ethoxycarbonyl-2-nitrophenylboronic Acid interacts with its targets through a process known as transmetalation . In this process, formally nucleophilic organic groups are transferred from boron to palladium . This interaction results in the formation of new carbon-carbon bonds .
Biochemical Pathways
The action of 4-Ethoxycarbonyl-2-nitrophenylboronic Acid affects the Suzuki–Miyaura cross-coupling pathway . This pathway involves the conjoining of chemically differentiated fragments that participate in electronically divergent processes with the metal catalyst . The downstream effects include the formation of new carbon-carbon bonds .
Pharmacokinetics
The compound is known to be a solid at room temperature , which may influence its absorption, distribution, metabolism, and excretion.
Result of Action
The molecular and cellular effects of 4-Ethoxycarbonyl-2-nitrophenylboronic Acid’s action primarily involve the formation of new carbon-carbon bonds . This results in the creation of new organic compounds through the Suzuki–Miyaura cross-coupling reaction .
Action Environment
Environmental factors can influence the action, efficacy, and stability of 4-Ethoxycarbonyl-2-nitrophenylboronic Acid. For instance, the compound is recommended to be stored at room temperature, preferably in a cool and dark place . This suggests that light and heat could potentially affect the stability and efficacy of the compound.
Analyse Biochimique
Biochemical Properties
4-Ethoxycarbonyl-2-nitrophenylboronic acid plays a significant role in biochemical reactions due to its ability to form reversible covalent bonds with diols and other nucleophiles. This property makes it useful in the design of enzyme inhibitors and sensors . The compound interacts with enzymes such as proteases and kinases, where it can act as an inhibitor by binding to the active site and preventing substrate access . Additionally, 4-Ethoxycarbonyl-2-nitrophenylboronic acid can interact with proteins and other biomolecules through hydrogen bonding and hydrophobic interactions, influencing their structure and function .
Cellular Effects
The effects of 4-Ethoxycarbonyl-2-nitrophenylboronic acid on various cell types and cellular processes are diverse. It has been observed to influence cell signaling pathways by inhibiting key enzymes involved in signal transduction . This inhibition can lead to altered gene expression and changes in cellular metabolism. For example, 4-Ethoxycarbonyl-2-nitrophenylboronic acid can modulate the activity of kinases, which are crucial for the regulation of cell growth and differentiation . The compound’s impact on cellular metabolism includes the disruption of metabolic pathways, leading to changes in the levels of metabolites and energy production .
Molecular Mechanism
At the molecular level, 4-Ethoxycarbonyl-2-nitrophenylboronic acid exerts its effects through several mechanisms. It can form covalent bonds with the active sites of enzymes, leading to enzyme inhibition . This interaction often involves the boronic acid group forming a reversible covalent bond with a serine or threonine residue in the enzyme’s active site . Additionally, 4-Ethoxycarbonyl-2-nitrophenylboronic acid can affect gene expression by modulating transcription factors and other regulatory proteins . These changes in gene expression can result in altered cellular functions and responses .
Temporal Effects in Laboratory Settings
The stability and degradation of 4-Ethoxycarbonyl-2-nitrophenylboronic acid in laboratory settings are important considerations for its use in biochemical studies. The compound is stable under recommended storage conditions, but its effects can change over time due to degradation . Long-term studies have shown that 4-Ethoxycarbonyl-2-nitrophenylboronic acid can have lasting effects on cellular function, including sustained enzyme inhibition and altered metabolic pathways .
Dosage Effects in Animal Models
In animal models, the effects of 4-Ethoxycarbonyl-2-nitrophenylboronic acid vary with different dosages. At low doses, the compound can effectively inhibit target enzymes without causing significant toxicity . At higher doses, 4-Ethoxycarbonyl-2-nitrophenylboronic acid can exhibit toxic effects, including cellular damage and disruption of normal physiological processes . Threshold effects have been observed, where a certain dosage is required to achieve the desired biochemical effects without adverse outcomes .
Metabolic Pathways
4-Ethoxycarbonyl-2-nitrophenylboronic acid is involved in several metabolic pathways, primarily through its interactions with enzymes and cofactors . The compound can influence metabolic flux by inhibiting key enzymes in pathways such as glycolysis and the citric acid cycle . These interactions can lead to changes in metabolite levels and overall cellular metabolism . Additionally, 4-Ethoxycarbonyl-2-nitrophenylboronic acid can affect the activity of enzymes involved in the synthesis and degradation of biomolecules, further impacting metabolic pathways .
Transport and Distribution
The transport and distribution of 4-Ethoxycarbonyl-2-nitrophenylboronic acid within cells and tissues are mediated by various transporters and binding proteins . The compound can be taken up by cells through passive diffusion or active transport mechanisms . Once inside the cell, 4-Ethoxycarbonyl-2-nitrophenylboronic acid can localize to specific compartments, such as the cytoplasm or nucleus, depending on its interactions with cellular components . These interactions can influence the compound’s localization and accumulation within tissues .
Subcellular Localization
The subcellular localization of 4-Ethoxycarbonyl-2-nitrophenylboronic acid is determined by its chemical properties and interactions with cellular components . The compound can be directed to specific organelles or compartments through targeting signals or post-translational modifications . For example, 4-Ethoxycarbonyl-2-nitrophenylboronic acid may accumulate in the nucleus if it interacts with nuclear transport proteins . This localization can affect the compound’s activity and function within the cell .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 4-ethoxycarbonyl-2-nitrophenylboronic acid typically involves the reaction of 4-ethoxycarbonyl-2-nitrophenyl halides with boronic acid reagents. One common method is the hydroboration of alkenes or alkynes, followed by oxidation to yield the boronic acid. The reaction conditions often include the use of palladium catalysts and bases such as potassium carbonate in an aqueous or organic solvent medium .
Industrial Production Methods: Industrial production of this compound may involve large-scale hydroboration processes, where the starting materials are reacted under controlled conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Analyse Des Réactions Chimiques
Types of Reactions: 4-Ethoxycarbonyl-2-nitrophenylboronic acid undergoes various chemical reactions, including:
Oxidation: Conversion to phenols or other oxygenated derivatives.
Reduction: Reduction of the nitro group to an amino group.
Substitution: Participation in Suzuki-Miyaura cross-coupling reactions to form biaryl compounds.
Common Reagents and Conditions:
Oxidation: Reagents such as hydrogen peroxide or peracids.
Reduction: Catalysts like palladium on carbon (Pd/C) or reagents like sodium borohydride.
Substitution: Palladium catalysts and bases like potassium carbonate in organic solvents.
Major Products:
Oxidation: Phenolic derivatives.
Reduction: Amino-substituted phenylboronic acids.
Substitution: Biaryl compounds, which are valuable intermediates in pharmaceuticals and agrochemicals.
Comparaison Avec Des Composés Similaires
- 4-Nitrophenylboronic acid
- 4-Ethoxycarbonylphenylboronic acid
- 4-Trifluoromethylphenylboronic acid
Comparison: 4-Ethoxycarbonyl-2-nitrophenylboronic acid is unique due to the presence of both an ethoxycarbonyl group and a nitro group, which confer distinct reactivity and selectivity in chemical reactions. Compared to 4-nitrophenylboronic acid, it offers additional functionalization options due to the ethoxycarbonyl group. The trifluoromethyl derivative, on the other hand, provides different electronic properties and reactivity patterns .
Propriétés
IUPAC Name |
(4-ethoxycarbonyl-2-nitrophenyl)boronic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10BNO6/c1-2-17-9(12)6-3-4-7(10(13)14)8(5-6)11(15)16/h3-5,13-14H,2H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GCDAYMSNTGTFDC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=C(C=C(C=C1)C(=O)OCC)[N+](=O)[O-])(O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10BNO6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00378438 | |
| Record name | 4-Ethoxycarbonyl-2-nitrophenylboronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00378438 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
238.99 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
5785-70-6 | |
| Record name | 4-Ethoxycarbonyl-2-nitrophenylboronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00378438 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-Ethoxycarbonyl-2-nitrophenylboronic Acid (contains varying amounts of Anhydride) | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


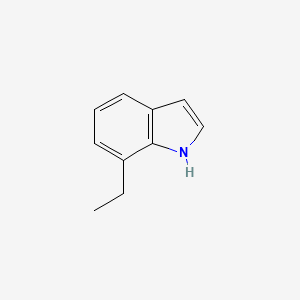
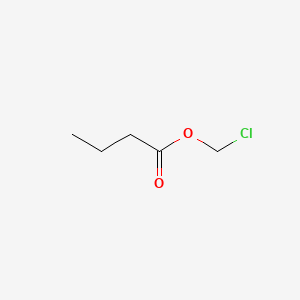

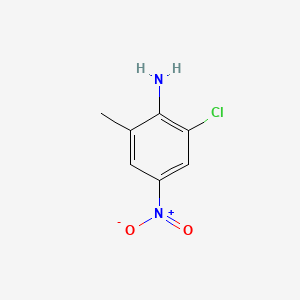

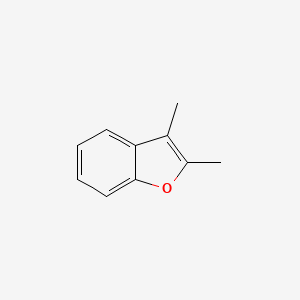
![4-Oxo-4-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)anilino]butanoic acid](/img/structure/B1586528.png)


![(6-Chloro-3-oxo-2,3-dihydro-benzo[1,4]oxazin-4-yl)-acetic acid](/img/structure/B1586533.png)



![4-[4-(Oxiran-2-ylmethoxy)phenyl]-1,2,3-thiadiazole](/img/structure/B1586538.png)
